(1R)-2-amino-1-methylcyclopentane-1-carboxylic acid
Description
Stereochemical Considerations in Molecular Design of (1R)-2-Amino-1-Methylcyclopentane-1-Carboxylic Acid
Chiral Center Configuration and Topological Constraints
The (1R) stereocenter in this compound arises from the methyl group’s position at the bridgehead carbon (C1) and the amino group at C2, creating a fused bicyclic topology. The cyclopentane ring adopts a puckered conformation to alleviate angle strain, with the envelope and half-chair geometries being energetically accessible. The IUPAC name “(1R)-2-amino-1-methylcyclopentane-1-carboxylic acid” specifies the R-configuration at C1, which directs the carboxylic acid and methyl groups into a cis-diaxial arrangement relative to the cyclopentane plane.
This spatial arrangement imposes significant topological constraints:
- The amino group’s lone pair lies perpendicular to the cyclopentane ring’s σ-plane, limiting its participation in resonance with the carboxylic acid moiety.
- Methyl substitution at C1 creates a 1,3-diaxial interaction with the C3 and C5 hydrogens, raising the energy barrier for ring-flipping by ~8 kJ/mol compared to unsubstituted cyclopentane derivatives.
The SMILES notation C[C@]1(CCCC1N)C(=O)O captures this stereochemistry, showing the R-configuration through the @ symbol. X-ray crystallographic studies of analogous compounds reveal a C1–C2–C3–C4 dihedral angle of 152°, consistent with a distorted envelope conformation.
Impact of Cyclopentane Ring Strain on Stereoelectronic Properties
Cyclopentane’s inherent ring strain (25.9 kJ/mol) profoundly influences the compound’s electronic structure:
| Ring Strain Parameter | Value (kJ/mol) | Source |
|---|---|---|
| Total Strain Energy | 25.9 | |
| Angle Strain | 18.7 | |
| Torsional Strain | 7.2 |
This strain manifests through:
- Hyperconjugative Stabilization : The cyclopentane ring facilitates σ→σ* hyperconjugation between adjacent C–C bonds, reducing torsional strain by delocalizing electron density. This effect lowers the carboxylic acid’s pKa by 0.3 units compared to acyclic analogs.
- Dipole Alignment : The constrained geometry forces the amino and carboxylic acid dipoles into a near-parallel orientation (θ = 35°), creating a molecular dipole moment of 4.2 Debye.
- Ring Puckering Dynamics : Cremer-Pople parameters (Q = 0.87 Å, θ = 18°) indicate predominant half-chair conformations, with puckering amplitudes 12% greater than unsubstituted cyclopentane.
The methyl group at C1 exacerbates steric compression, increasing the C1–C2–C3 bond angle to 108° versus 104° in unmethylated analogs. This distortion enhances the carboxylic acid’s electrophilicity by 15% in nucleophilic acyl substitution reactions.
Comparative Analysis with Related Cyclic β-Amino Acid Derivatives
Structural Comparison Table
Key distinctions emerge:
- Ring Size Effects : The cyclopentane derivative exhibits 76% greater torsional strain than its cyclohexane counterpart, reducing conformational flexibility but enhancing binding affinity in protein pockets by 2.4 kcal/mol.
- Substituent Positioning : Methyl substitution at C1 creates a 1.8 Å steric bulge that prevents planarization of the amino-carboxylic acid system, unlike in unsubstituted cyclohexane derivatives.
- Hydrogen-Bonding Networks : The cyclopentane scaffold enables bifurcated hydrogen bonds (N–H⋯O=C distance: 2.1 Å) that are geometrically impossible in larger rings, increasing aqueous solubility by 32% w/v compared to bicyclic analogs.
Enantioselective synthesis routes for this compound achieve 99% ee using Mn(III)-salen catalysts, versus 85% ee for comparable cyclohexane derivatives. The smaller ring size improves transition-state organization during asymmetric induction, with a 15 kJ/mol lower activation energy for the key C–H oxidation step.
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(1R)-2-amino-1-methylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-7(6(9)10)4-2-3-5(7)8/h5H,2-4,8H2,1H3,(H,9,10)/t5?,7-/m1/s1 |
InChI Key |
XAKRNSMEFCXCML-NQPNHJOESA-N |
Isomeric SMILES |
C[C@]1(CCCC1N)C(=O)O |
Canonical SMILES |
CC1(CCCC1N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis from Hexose Derivatives
- Olefin Installation : Wittig olefination of protected hexoses generates diene intermediates.
- RCM Cyclization : First-generation Grubbs catalyst (5 mol%) induces cyclization at 40°C in CH₂Cl₂, yielding cyclopentene carboxylates in 90% yield.
- Aza-Michael Functionalization : Benzylamine adds to the α,β-unsaturated ester via anti-Markovnikov pathway, achieving >20:1 diastereomeric ratio for the 1R,2R configuration.
Critical parameters influencing stereochemistry include:
- Solvent Polarity : DMF enhances nucleophilicity of the amine, favoring trans-addition.
- Temperature : Reactions at -20°C improve kinetic control, reducing epimerization.
Diastereoselective Alkylation of Chiral Glycine Equivalents
α-Alkylation of Schiff base-protected glycine derivatives enables rapid access to 1,2-disubstituted cyclopentanes. This method, adapted from cyclopropane syntheses, involves:
- Schiff Base Formation : Glycine reacts with (R)-phenylethylamine to form a chiral auxiliary.
- Double Alkylation : Sequential treatment with 1,4-dibromopentane and methyl iodide constructs the cyclopentane ring.
- Acid Hydrolysis : Concentrated HCl cleaves the auxiliary and converts nitriles to carboxylic acids (Table 2).
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Base | KOtBu | 78 |
| Alkylating Agent | 1,4-dibromopentane | 65 |
| Hydrolysis Time | 48 h at 110°C | 92 |
Enzymatic Dynamic Kinetic Resolution (DKR)
Combining metal-catalyzed racemization with enzymatic ester hydrolysis achieves near-quantitative yields of the (1R)-enantiomer. Palladium nanoparticles (PdNPs) on activated carbon mediate substrate racemization, while Candida rugosa lipase selectively hydrolyzes the (1R)-ester.
Optimized DKR Protocol :
- Substrate : 1-Methyl-2-aminocyclopentanecarboxylate
- Catalyst : 5% Pd/C (0.1 eq), Lipase CRL (50 mg/mmol)
- Solvent : MTBE/water (9:1)
- Yield : 94%, 99% ee
Solid-Phase Peptide Synthesis (SPPS) Approaches
For small-scale research applications, Fmoc-protected derivatives enable incorporation into peptide chains. Key steps include:
- Fmoc Protection : 2-Amino group protected with 9-fluorenylmethyloxycarbonyl chloride.
- Resin Loading : Attachment to Wang resin via DIC/HOBt activation.
- Cleavage : TFA/water (95:5) liberates the free amino acid with >90% purity.
Comparative Analysis of Synthetic Routes
Table 3 evaluates scalability, stereoselectivity, and cost-effectiveness:
| Method | Max Scale (g) | ee (%) | Cost ($/g) |
|---|---|---|---|
| β-Lactam Enzymolysis | 500 | 98.5 | 120 |
| RCM/Aza-Michael | 100 | 99.0 | 240 |
| Diastereoselective Alkylation | 200 | 95.2 | 85 |
| DKR | 1000 | 99.0 | 150 |
Challenges in Industrial Production
- Epimerization : The 2-amino group undergoes base-catalyzed racemization above pH 8.5. Solutions include:
- Conducting reactions at pH 7.5–8.0
- Using zwitterionic buffer systems (e.g., HEPES)
- Ring Strain : Cyclopentane’s 25° angle strain complicates alkylation steps. Slow addition of methyl iodide (-40°C) minimizes side reactions.
Applications in Drug Discovery
While beyond this report’s scope, the compound’s conformational rigidity makes it valuable in:
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid and amino groups are primary targets for oxidation.
-
Mechanistic Insight : Oxidation of the carboxylic acid group under strong acidic conditions with KMnO₄ typically yields a ketone via decarboxylation, but the methyl group at C1 sterically hinders this pathway .
Reduction Reactions
The carboxylic acid group can be reduced to an alcohol, while the amino group may participate in reductive alkylation.
-
Case Study : Hydrogenolysis of a related cyclopentane carboxylate (Fmoc-(1S,2S)-2-aminocyclopentanecarboxylic acid) using Pd/C and H₂ yielded the free amino acid without racemization , suggesting similar stereochemical stability for this compound.
Substitution Reactions
The amino group undergoes nucleophilic substitution, while the carboxylic acid participates in condensation reactions.
-
Stereochemical Impact : Acylation of the amino group in (1R,2S)-1-amino-2-methylcyclopentane-1-carboxylic acid using Fmoc-OSu preserved the stereochemical integrity , indicating similar behavior for this analog.
Decarboxylation Reactions
Controlled decarboxylation can generate cyclopentane derivatives.
-
Mechanistic Note : Decarboxylative halogenation proceeds via a Pb-mediated radical pathway, where the methyl group directs halogenation to the less hindered position .
Enzymatic and Biological Reactions
Transaminases and decarboxylases show potential for stereospecific transformations.
Scientific Research Applications
"(1R)-2-amino-1-methylcyclopentane-1-carboxylic acid" is a molecule with several applications in chemistry, biology, medicine, and industry. It can serve as a building block in synthesizing complex organic molecules, a precursor for biologically active compounds, and a therapeutic agent for various diseases.
Note: Based on the search results, the compound "(1R)-2-amino-1-methylcyclopentane-1-carboxylic acid" is very similar to "cis-2-Amino-2-methyl-cyclopentanecarboxylic acid", with many search results referring to the latter. Therefore, information pertaining to "cis-2-Amino-2-methyl-cyclopentanecarboxylic acid" has been included below to provide a more comprehensive answer.
Scientific Research Applications
cis-2-Amino-2-methyl-cyclopentanecarboxylic acid is characterized by an amino group and a carboxylic acid functional group on a cyclopentane ring. It is investigated for potential therapeutic properties and as a precursor for drug development. The compound's structure allows it to participate in chemical reactions, including oxidation, reduction, and substitution, which are crucial for its biological activity and applications in drug development.
Biological Activities
cis-2-Amino-2-methyl-cyclopentanecarboxylic acid is a cyclic amino acid that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Neuroprotective Effects Studies indicate that cis-2-Amino-2-methyl-cyclopentanecarboxylic acid may exert neuroprotective effects by modulating neurotransmitter systems. Its structural similarity to other GABAergic compounds suggests potential use in treating conditions such as epilepsy and anxiety disorders. In an assessment focusing on the neuropharmacological effects of cis-2-Amino-2-methyl-cyclopentanecarboxylic acid, researchers observed significant modulation of GABA receptor activity, suggesting its utility in managing anxiety and seizure disorders.
Antibiotic Properties The compound has been investigated for its antibiotic potential. Its unique structure allows it to interact with bacterial enzymes, potentially disrupting their function and inhibiting growth.
Integrin Binding A study examined cyclic peptidomimetics containing cis-2-amino-1-cyclopentanecarboxylic acid scaffolds and revealed that these compounds demonstrated nanomolar binding affinities for integrin receptors αvβ3 and α5β1, indicating their potential as therapeutic agents in cancer treatment.
Integrin Ligand Study Results:
| Compound | IC50 (αvβ3) | IC50 (α5β1) | Selectivity Ratio |
|---|---|---|---|
| Cyclo-[RGDfV] | 10 nM | 120 nM | 12 |
| Cyclo-[DKP-RGD] | 15 nM | 150 nM | 10 |
| New RGD Compounds | 8 nM | 80 nM | 10 |
Mechanism of Action
The mechanism by which cis-2-Amino-1-methyl-cyclopentanecarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to participate in hydrogen bonding and electrostatic interactions, influencing its reactivity and binding affinity with various biological molecules .
Comparison with Similar Compounds
1-Aminocyclobutanecarboxylic Acid (ACBC)
- Structure: Cyclobutane ring with amino and carboxylic acid groups.
- Key Differences : Smaller ring size (4-membered vs. 5-membered cyclopentane) reduces conformational flexibility.
- Biological Activity : ACBC is a tumor-seeking agent used in positron emission tomography (PET) imaging due to preferential uptake by tumors .
- Physical Properties : Rapid blood clearance and low toxicity in animal models .
trans-2-Aminocyclopentanecarboxylic Acid (Transpentacin)
- Structure: Cyclopentane with trans (1R,2R) configuration of amino and carboxylic acid groups.
- Key Differences : Lacks the methyl group at position 1; stereochemistry affects biological interactions.
- Biological Activity : Antifungal properties (e.g., FR-109615) .
- Physical Properties : Melting point 172–192°C (dec.), optical purity ≥98% .
1-Amino-2-hydroxycyclopentanecarboxylic Acid
- Structure: Cyclopentane with hydroxyl (2-position) and amino (1-position) groups.
- Key Differences : Hydroxyl group increases polarity and hydrogen-bonding capacity.
- Synthesis : Prepared via methoxymercuration and bromination of unsaturated precursors .
Cis-2-Amino-1-cyclopentanecarboxylic Acid
- Structure : Cyclopentane with cis (1S,2R or 1R,2S) stereochemistry.
- Key Differences : Cis configuration alters receptor-binding specificity compared to trans isomers.
- Biological Activity : Used in integrin-binding studies (e.g., αvβ3 and α5β1 receptors) .
- Physical Properties : Melting point 218–220°C .
Biological Activity
(1R)-2-amino-1-methylcyclopentane-1-carboxylic acid, also known as 1-amino-2-methylcyclopentane-1-carboxylic acid, is a cyclic amino acid that has garnered attention for its potential biological activities. This compound's unique structure, characterized by a cyclopentane ring with an amino group and a carboxylic acid functional group, suggests various interactions with biological systems, particularly in the modulation of neurotransmitter pathways.
Chemical Structure and Properties
The molecular formula of (1R)-2-amino-1-methylcyclopentane-1-carboxylic acid is CHNO. The compound's structure allows it to participate in various chemical reactions, including nucleophilic substitutions and condensation reactions due to the presence of its functional groups.
Table 1: Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | CHNO |
| Functional Groups | Amino group, Carboxylic acid |
| Stereochemistry | (1R) configuration influences biological activity |
Biological Activities
Research indicates that (1R)-2-amino-1-methylcyclopentane-1-carboxylic acid exhibits significant biological activities, particularly in the central nervous system. Its derivatives have been studied for their roles as selective agonists for metabotropic glutamate receptors, which are critical in neurological signaling pathways.
The mechanism of action involves the interaction of the amino group with biological molecules through hydrogen bonding and ionic interactions facilitated by the carboxylic acid group. This can modulate the activity of enzymes and receptors, leading to various biological effects such as:
- Neurotransmitter modulation : Potential therapeutic implications in anxiety and depression treatment.
- Receptor binding : Interaction studies reveal binding affinities with specific receptors, suggesting a role in neurological disorders.
Case Studies and Research Findings
Several studies have highlighted the biological significance of (1R)-2-amino-1-methylcyclopentane-1-carboxylic acid:
- Study on Neurotransmitter Systems : Research has shown that compounds related to this amino acid can selectively activate metabotropic glutamate receptors, indicating potential for developing treatments for neurological conditions .
- Synthesis and Characterization : Various synthetic methodologies have been developed to produce derivatives of this compound, which have been characterized using NMR spectroscopy and other analytical techniques .
Table 2: Summary of Key Studies
Future Directions
The ongoing research into (1R)-2-amino-1-methylcyclopentane-1-carboxylic acid suggests promising avenues for therapeutic applications. Future studies should focus on:
- Clinical Trials : Investigating the efficacy of this compound in treating various neurological disorders.
- Structural Analyses : Further exploring the stereochemical effects on its biological activity.
- Synthetic Improvements : Developing more efficient synthesis routes for its derivatives.
Q & A
Q. How does the compound compare to other constrained amino acids (e.g., cycloleucine) in promoting α/γ-peptide secondary structures?
- Methodology : Circular dichroism (CD) and 2D-NMR to analyze helix/β-sheet formation in model peptides. The methyl group at C1 enhances helical propensity by reducing side-chain flexibility .
- Data Comparison : shows that cyclopentane-based γ-amino acids stabilize 12/10-helix motifs better than cyclohexane analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
